2-Methylisonicotinic acid hydrazide

Catalog No.
S1915729
CAS No.
3758-59-6
M.F
C7H9N3O
M. Wt
151.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylisonicotinic acid hydrazide

CAS Number

3758-59-6

Product Name

2-Methylisonicotinic acid hydrazide

IUPAC Name

2-methylpyridine-4-carbohydrazide

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

InChI

InChI=1S/C7H9N3O/c1-5-4-6(2-3-9-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11)

InChI Key

XHPATTUCUMRIEX-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=C1)C(=O)NN

Canonical SMILES

CC1=NC=CC(=C1)C(=O)NN

The exact mass of the compound 2-Methylisonicotinic acid hydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methylisonicotinic acid hydrazide (CAS 3758-59-6) is a high-purity acyl hydrazide and structural analog of the frontline therapeutic isoniazid (INH), distinguished by a methyl substitution at the 2-position of the pyridine ring [1]. In industrial and academic procurement, it is primarily sourced as a bidentate ligand for transition metal coordination, a versatile building block for bioactive Schiff bases, and a critical structural probe in antimycobacterial structure-activity relationship (SAR) studies [2]. The compound presents a melting point of 109 °C and readily undergoes condensation reactions with aldehydes and ketones, making it an optimal precursor for synthesizing acylhydrazones with tailored electronic and steric profiles for advanced materials and medicinal chemistry workflows.

Research Fit

1 SAR probe for INH pyridine ring substitution studies
2 Antimycobacterial research tool for drug-susceptible and resistant strain screening
3 Precursor scaffold for isonicotinohydrazide derivative library synthesis

Substituting 2-methylisonicotinic acid hydrazide with standard isoniazid (INH) or non-pyridine hydrazides fundamentally alters both chemical processability and biological interactions [1]. The 2-methyl group introduces specific steric hindrance adjacent to the pyridine nitrogen, which modifies the coordination geometry when complexing with transition metals. Furthermore, in prodrug bioactivation assays, the methyl substitution shifts the binding affinity and radical formation kinetics with the catalase-peroxidase enzyme KatG [2]. Using unsubstituted INH fails to provide this steric block, while using simple benzhydrazides eliminates the dual-coordination potential entirely, rendering generic alternatives unsuitable for targeted ligand design or resistance-mechanism studies.

Substitution Risk

Positional isomer context may not transfer
3-substituted analogs (3-methyl, 3-fluoro) show no antimycobacterial activity; ring position critically determines potency profile.
2-fluoro substitution alters activity profile
Isosteric 2-fluoro-INH may not support comparable potency; electronic effects of fluorine significantly shift antimycobacterial activity.
Unsubstituted INH limits derivatization scope
Parent isoniazid lacks the 2-methyl group required for certain SAR explorations; derivative activity profiles may not directly translate.

Lower Melting Point for Mild Synthesis

Thermal characterization of 2-methylisonicotinic acid hydrazide demonstrates a melting point of 109 °C, which is substantially lower than the ~171 °C melting point of the unsubstituted baseline, isoniazid (INH) [1]. This 62 °C reduction in melting temperature is critical for procurement decisions involving solvent-free condensations or melt-phase reactions, as it allows for significantly milder processing conditions. The lower thermal threshold minimizes the risk of thermal degradation of sensitive co-reactants during the synthesis of complex acylhydrazones or metal-organic frameworks.

Evidence DimensionMelting Point (Thermal Processability)
Target Compound Data109 °C
Comparator Or BaselineIsoniazid (INH): ~171 °C
Quantified Difference62 °C lower melting point
ConditionsStandard atmospheric pressure thermal characterization

Enables milder processing conditions in solvent-free or melt-phase synthesis, protecting thermally sensitive co-reactants.

Antimycobacterial potency
Head-to-head
MIC90 1.6 μM vs INH 0.8 μM (H37Rv)
Reported comparable potency context
2-fold difference vs INH; >300-fold vs 2-fluoro analog

Steric Modulation of KatG Bioactivation

In antimycobacterial SAR studies, the 2-methyl substitution on the pyridine ring fundamentally alters the molecule's interaction with the mycobacterial catalase-peroxidase KatG [1]. While standard isoniazid (INH) is rapidly activated by KatG to form an isonicotinoyl radical (yielding MICs of 0.03–0.1 μg/mL against susceptible strains), 2-methylisonicotinic acid hydrazide exhibits a modified activation profile due to the steric bulk and electronic induction of the methyl group. This targeted disruption makes the 2-methyl analog an essential mechanistic probe when screening novel compounds for KatG-independent pathways or mapping the active site tolerances of resistance-conferring mutants.

Evidence DimensionEnzymatic Activation Profile (KatG interaction)
Target Compound DataSterically modulated KatG binding; altered radical formation kinetics
Comparator Or BaselineIsoniazid (INH): Rapid KatG activation (MIC 0.03–0.1 μg/mL)
Quantified DifferenceSignificant shift in binding affinity and bioactivation rate due to 2-position steric bulk
ConditionsIn vitro mycobacterial KatG enzymatic assays / SAR profiling

Crucial for medicinal chemists requiring a structurally matched, sterically hindered probe to map enzyme resistance mechanisms.

Drug-resistant TB activity
Head-to-head
MIC90 0.2–0.4 μM (drug-resistant strains)
Reported activity retention context
3-substituted analogs: MIC >100 μM across all tested strains

Steric Direction in Bidentate Coordination

As a precursor for transition metal complexes, 2-methylisonicotinic acid hydrazide functions as a versatile bidentate ligand, utilizing the nitrogen and oxygen donors of the hydrazide moiety [1]. Compared to simple benzhydrazide, the presence of the pyridine nitrogen allows for extended supramolecular networking. Furthermore, compared to unsubstituted INH, the 2-methyl group provides localized steric hindrance that dictates the spatial arrangement of the resulting coordination complexes. This steric directing effect is leveraged to tune the geometry, solubility, and stability of the coordination sphere in the development of novel catalytic materials.

Evidence DimensionCoordination Sphere Sterics
Target Compound DataSterically directed bidentate (N,O) coordination via 2-methyl group
Comparator Or BaselineIsoniazid (INH): Unhindered coordination; Benzhydrazide: Lacks secondary pyridine networking
Quantified DifferenceIntroduction of a 2-position methyl bulk that alters complex geometry and supramolecular packing
ConditionsTransition metal complexation in solution

Allows inorganic chemists to precisely tune the steric environment and geometry of transition metal complexes for catalysis or therapeutic applications.

Anti-M. avium activity
Head-to-head
MIC90 12.5 μM — only active analog in 17-compound panel
Reported NTM screening context
INH MIC90 6.25 μM; all other analogs >100 μM
QSAR profile
Class-level
2-methyl group provides favorable steric, electronic, and lipophilic balance for pyridine nitrogen reactivity
Supports substituent selection rationale
QSAR correlation with pyridine quaternization rate constants
Derivative synthesis
Supporting evidence
52+ derivatives synthesized via condensation and acylation routes; 27 N-acyl amino acid derivatives prepared in parallel with INH
Supports scaffold utility review
Parallel synthesis enables direct comparative evaluation

Sterically Tuned Acylhydrazone Synthesis

Directly following from its favorable thermal processability (109 °C melting point) and reactive hydrazide group, 2-methylisonicotinic acid hydrazide is heavily procured for condensation with aldehydes and ketones [1]. The resulting Schiff bases benefit from the electron-donating properties of the 2-methyl group, which alters the electronic distribution of the final conjugated system, making it ideal for developing new antimicrobial libraries.

Mechanistic Probes for Antimycobacterial SAR

Because the 2-methyl substitution alters KatG-mediated bioactivation compared to standard isoniazid, this compound is a critical tool for medicinal chemistry workflows [2]. It is used as a structural probe to evaluate the steric limitations of the KatG active site and to screen for alternative, KatG-independent mechanisms of action in drug-resistant strains.

Transition Metal Complexes Development

Leveraging its bidentate N,O-donor capacity and the steric influence of the 2-methyl group, this compound is selected for synthesizing novel transition metal complexes [1]. These metallo-organic constructs are utilized in materials science for supramolecular assembly and in bioinorganic chemistry to evaluate the enhanced stability of metal-coordinated agents.

Application Fit Matrix

Application
Selection Property
Validation Focus
SAR positional selectivity studies
Ring-substitution tolerance profile
Position-dependent activity mapping across 2-, 3-, and 4-substituted analogs
NTM screening studies
Anti-NTM activity context
M. avium susceptibility endpoint review against isonicotinohydrazide panel
Resistance mechanism studies
Drug-resistant strain activity profile
Resistance pathway interpretation across MDR and XDR strain contexts
Derivative library synthesis
Scaffold derivatization context
Synthetic route validation for hydrazone, N-acyl, and amino acid conjugates

XLogP3

-0.4

LogP

-0.37 (LogP)

Other CAS

3758-59-6

Wikipedia

2-Methylisonicotinic acid hydrazide

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